molecular formula C22H23N5O5 B2481503 N-(2,3-dimethoxyphenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1396746-93-2

N-(2,3-dimethoxyphenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No. B2481503
CAS RN: 1396746-93-2
M. Wt: 437.456
InChI Key: QSMRUMRUNXFQPH-UHFFFAOYSA-N
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Description

Research into compounds like N-(2,3-dimethoxyphenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide often explores novel synthetic routes, structural analyses, and potential applications in medicinal chemistry. These compounds are of interest due to their unique structures and functionalities which might offer valuable biological activities.

Synthesis Analysis

Synthesis approaches for related compounds involve multi-step reactions, starting from basic chemical building blocks to more complex structures. For instance, the synthesis of 1,3,4-oxadiazole derivatives has been executed using conventional methods, starting from benzotriazole as a material, demonstrating the chemical versatility and potential for creating a wide variety of functional groups necessary for the target compound (Sharma et al., 2011).

Molecular Structure Analysis

The molecular structure of similar compounds is determined through crystallography and spectroscopic methods. Crystal structure determinations, such as for pyrazole-carboxamide derivatives, provide insight into the arrangement of atoms within the molecule and the types of interactions that stabilize the structure (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The reactivity of such compounds can be complex, involving interactions with various reagents to form new chemical bonds or structures. Studies into 1,3,4-oxadiazoles and azetidine derivatives often explore their potential in forming new compounds with significant biological activities, as seen in their use in synthesizing antimycobacterial agents (Ahsan et al., 2012).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal form are critical for understanding the behavior of these compounds in different environments. These properties are influenced by the molecular structure and are essential for the compound's application in drug formulation and delivery.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and interactions with biological molecules, dictate the potential uses of these compounds. For example, the incorporation of oxadiazole and azetidine units into aromatic polyamides has been shown to enhance redox stability and electrochromic performance, indicating the importance of specific functional groups in determining the compound's overall chemical behavior (Wang & Hsiao, 2014).

Scientific Research Applications

Synthesis and Antidepressant Activity

The synthesis of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides involves stirring and sonication methods, leading to compounds with significant antidepressant activity. Specifically, compounds with 2,5-dimethoxy substitution exhibited the highest antidepressant activity, demonstrating the potential of the 2-azetidinone skeleton as a central nervous system active agent (Asha B. Thomas et al., 2016).

Anticancer Evaluation

A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against various cancer cell lines. Several derivatives showed higher anticancer activities than the reference drug, etoposide (B. Ravinaik et al., 2021).

Crystal Structure and Surface Analysis

Crystal Structure Determination

The crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined through single crystal X-ray diffraction studies. It crystallizes in the triclinic system with specified unit cell parameters, stabilized by N-H...O and C-H...O hydrogen bond interactions (M. Prabhuswamy et al., 2016).

properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-3-[3-[3-(methylcarbamoyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5/c1-23-20(28)14-7-4-6-13(10-14)19-25-21(32-26-19)15-11-27(12-15)22(29)24-16-8-5-9-17(30-2)18(16)31-3/h4-10,15H,11-12H2,1-3H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMRUMRUNXFQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)NC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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